Methyl 3-chloro-4-hydroxyphenylacetate
Overview
Description
“Methyl 3-chloro-4-hydroxyphenylacetate” is a chemical compound with the molecular formula C9H9ClO3 . It is a useful reagent for the preparation of benzenesulfonamide derivatives as ATP citrate lyase inhibitors .
Synthesis Analysis
The synthesis of “Methyl 3-chloro-4-hydroxyphenylacetate” involves the addition of 1 ml of sulfuric acid to a solution of 10 g (53.6 mmol) of (3-chloro-4-hydroxy-phenyl)-acetic acid in 100 ml of methanol . The reaction mixture is stirred at 68° C for 15 hours and then concentrated under vacuum .Molecular Structure Analysis
The molecular structure of “Methyl 3-chloro-4-hydroxyphenylacetate” is represented by the InChI code1S/C9H9ClO3/c1-13-9(12)5-6-2-3-8(11)7(10)4-6/h2-4,11H,5H2,1H3
. Physical And Chemical Properties Analysis
“Methyl 3-chloro-4-hydroxyphenylacetate” has a molecular weight of 200.62 . It is a yellow to brown sticky oil to semi-solid substance . It should be stored under an inert atmosphere at 2-8°C .Scientific Research Applications
Crystal Engineering
Methyl 3-chloro-4-hydroxyphenylacetate: has been utilized in crystal engineering studies due to its functional groups. It forms salts with various amines, which are essential for understanding crystal structures and physicochemical properties .
Pharmaceutical Research
In pharmaceutical research, this compound is significant for its high GI absorption and BBB permeant properties, making it a potential candidate for drug development. It’s also identified as a CYP1A2 inhibitor, which could influence its interaction with other pharmaceuticals .
Material Science
Methyl 3-chloro-4-hydroxyphenylacetate: is relevant in material science for its physicochemical properties. It’s used in the synthesis of various materials and can be stored under specific conditions to maintain its stability .
Environmental Science
Analytical techniques involving Methyl 3-chloro-4-hydroxyphenylacetate are applied in environmental science to monitor pollutants and study environmental degradation processes .
Chemical Synthesis
This compound serves as a reagent in the synthesis of benzenesulfonamide derivatives, which are inhibitors of ATP citrate lyase, an enzyme involved in lipid biosynthesis. Its role in chemical synthesis highlights its importance in developing new compounds and materials .
Analytical Chemistry
In analytical chemistry, Methyl 3-chloro-4-hydroxyphenylacetate is used for the separation and analysis of chemical substances. Its properties allow for its use in various chromatographic techniques, contributing to quality control and research .
Medicinal Chemistry
The compound’s pharmacokinetic properties, such as high GI absorption and BBB permeability, make it a valuable entity in medicinal chemistry. It’s studied for its potential therapeutic applications and interactions with biological systems .
Safety and Hazards
This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
Relevant Papers One relevant paper discusses the crystal structures and physicochemical properties of 3-Chloro-4-hydroxyphenylacetic acid salts with amines . This paper could provide further insights into the properties and potential applications of “Methyl 3-chloro-4-hydroxyphenylacetate” and its related compounds.
properties
IUPAC Name |
methyl 2-(3-chloro-4-hydroxyphenyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c1-13-9(12)5-6-2-3-8(11)7(10)4-6/h2-4,11H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACBFEXJHCINJDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=C(C=C1)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10205625 | |
Record name | Methyl 3-chloro-4-hydroxyphenylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10205625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
57017-95-5 | |
Record name | Methyl 3-chloro-4-hydroxybenzeneacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57017-95-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-chloro-4-hydroxyphenylacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057017955 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 3-chloro-4-hydroxyphenylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10205625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 3-chloro-4-hydroxyphenylacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.996 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYL 3-CHLORO-4-HYDROXYPHENYLACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53RG2QK7LJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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